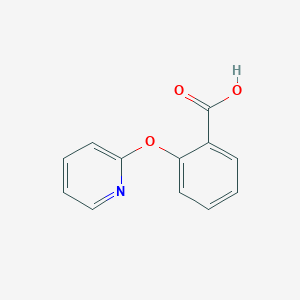

![molecular formula C19H14FN5O2 B2411506 3-(4-氟苄基)-6-(2-氧代-2-苯乙基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮 CAS No. 863018-48-8](/img/structure/B2411506.png)

3-(4-氟苄基)-6-(2-氧代-2-苯乙基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

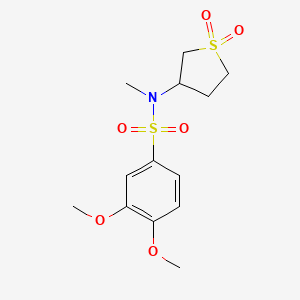

The compound “3-(4-fluorobenzyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one” belongs to the class of organic compounds known as triazolopyrimidines. These are aromatic heterocyclic compounds containing a triazole ring fused to a pyrimidine ring. Triazolopyrimidines have been studied for their potential medicinal properties .

Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and the reagents used. The triazole and pyrimidine rings in the molecule can participate in various chemical reactions .科学研究应用

抗惊厥和抗抑郁活性

研究表明,与“3-(4-氟苄基)-6-(2-氧代-2-苯乙基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-7(6H)-酮”具有结构相似性的吡啶并[2,3-d]嘧啶衍生物已被设计、合成,并对其潜在的抗惊厥和抗抑郁活性进行了评估。这些化合物使用小鼠的最大电休克试验、强制游泳试验和尾部悬吊试验进行评估。一些衍生物表现出显着的抗惊厥活性,与卡马西平等参考药物相当或更好,并具有类似于氟西汀的强效抗抑郁特性 (张等人,2016)。

抗菌活性

另一衍生物,结合了 1,2,4-三唑并[1,5-a]嘧啶环,被合成,并通过各种光谱技术证实了其结构。该化合物对革兰氏阳性菌和革兰氏阴性菌(如金黄色葡萄球菌、大肠杆菌和铜绿假单胞菌)表现出抗菌活性,展示了其作为抗菌剂的潜力 (Lahmidi 等人,2019)。

具有独特微管抑制机制的抗癌剂

一系列三唑并嘧啶已被合成并作为抗癌剂进行研究,揭示了独特的 عمل 机制。这些化合物在体外促进微管聚合,而不会与紫杉醇竞争性结合,通过抑制长春花生物碱与微管的结合,为癌症治疗提供了一种新的方法。这项研究表明,三唑并嘧啶衍生物具有克服多药耐药转运蛋白引起的耐药性的潜力,为癌症治疗提供了一条有希望的途径 (张等人,2007)。

有机发光特性

1,2,4-三唑并[1,5-a]嘧啶衍生物的分子自组装导致了具有蓝色有机发光特性的超分子微纤维的发展。这一发现为在光电子学领域使用此类化合物开辟了新的可能性,凸显了它们在药物应用之外的多功能性 (刘等人,2008)。

未来方向

作用机制

Target of Action

The primary targets of this compound are currently under investigation. Similar compounds have been found to inhibit cdk2, a cyclin-dependent kinase involved in cell cycle regulation .

Mode of Action

The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding and pi-stacking. This interaction may inhibit the target’s activity, leading to changes in cellular processes .

Biochemical Pathways

Inhibition of cdk2 can disrupt the cell cycle, potentially leading to cell death in rapidly dividing cells .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Similar compounds have been found to have good bioavailability and stability . The presence of a fluorine atom may influence the compound’s pharmacokinetics, as fluorine can enhance lipophilicity and membrane permeability .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of its target. This could lead to cell cycle arrest and apoptosis, particularly in cancer cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the compound’s activity may be affected by the presence of other proteins or small molecules in the cell .

属性

IUPAC Name |

3-[(4-fluorophenyl)methyl]-6-phenacyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O2/c20-15-8-6-13(7-9-15)10-25-18-17(22-23-25)19(27)24(12-21-18)11-16(26)14-4-2-1-3-5-14/h1-9,12H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBNUJSDRTSLPTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![N-(2-pyrimidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2411428.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)

![6,7-dimethoxy-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2411444.png)